3-[4-(trifluoromethyl)phenyl]but-2-enoic acid
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Overview
Description
3-[4-(trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)phenyl]but-2-enoic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)phenyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[4-(trifluoromethyl)phenyl]but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
- 4-(trifluoromethoxy)phenylboronic acid
- 2-butenoic acid derivatives
Uniqueness
3-[4-(trifluoromethyl)phenyl]but-2-enoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSHJZABYZAUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706897 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7386-61-0 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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